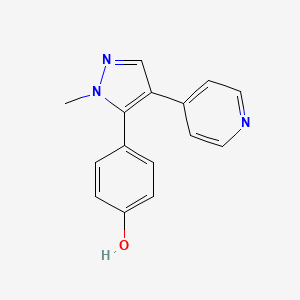

![molecular formula C14H20S2 B1436895 3-辛基噻吩并[3,2-b]噻吩 CAS No. 1064015-56-0](/img/structure/B1436895.png)

3-辛基噻吩并[3,2-b]噻吩

描述

3-Octylthieno[3,2-b]thiophene is an alkyl thiophene derivative .

Synthesis Analysis

It has been synthesized by the reaction of 3-bromothiophene with octylmagnesium bromide . More details about its synthesis can be found in the paper titled "Concise synthesis of 3-alkylthieno[3,2-b]thiophenes; building blocks for organic electronic and optoelectronic materials" .Molecular Structure Analysis

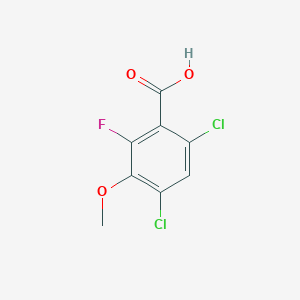

The molecular formula of 3-Octylthieno[3,2-b]thiophene is C14H20S2 . Its structure includes a thieno[3,2-b]thiophene unit, which is a type of thiophene, a five-membered aromatic ring with one sulfur atom . More details about its molecular structure can be found in the paper titled "Molecular Structure‐Property Relationships of the Asymmetric…" .Physical And Chemical Properties Analysis

3-Octylthieno[3,2-b]thiophene has a molecular weight of 252.4 g/mol. It has a high resonance energy and high π-electron density. It has a planar structure and the presence of vacant d-orbital in addition to the presence of loosely bind lone-pairs of electrons on sulfur atoms .科学研究应用

有机太阳能电池

3-辛基噻吩并[3,2-b]噻吩已用于开发有机太阳能电池。它作为非稠合环电子受体中的间隔基,有助于提高这些太阳能电池的高功率转换效率。在一项研究中,它是实现 15.44% 功率转换效率的设计的一部分,这是基于非稠合环电子受体的太阳能电池的最高效率 (Wang 等人,2021 年)。

钙钛矿太阳能电池

在钙钛矿太阳能电池的背景下,3-辛基噻吩并[3,2-b]噻吩已被整合到 π 桥接供体-受体共轭共聚物中,用作空穴传输层。这些聚合物具有增强的 π-π 堆积和结晶度,促进垂直电荷传输和空穴迁移率,从而实现有效的空穴提取和减少电荷载流子复合 (Sin 等人,2020 年)。

有机薄膜晶体管

3-辛基噻吩并[3,2-b]噻吩衍生物已被合成并用作有机场效应晶体管 (OFET) 的小分子有机半导体。这些化合物表现出良好的热稳定性和高电荷载流子迁移率,具有线性烷基链取代基的衍生物显示出最好的器件性能。这表明这些化合物在开发高性能 OFET 中的潜力 (Choi 等人,2021 年)。

电致变色材料

含有 3-辛基噻吩并[3,2-b]噻吩的烷基衍生化聚(3,4-乙撑二氧噻吩)因其电致变色特性而受到研究。这些材料具有高对比度和稳定性,使其适用于电致变色器件 (Sankaran 和 Reynolds,1997 年)。

安全和危害

未来方向

Thiophene-based compounds, including 3-Octylthieno[3,2-b]thiophene, are emerging as important building blocks for future organic electronic materials and functional supramolecular chemistry . They have potential applicability in organic electronics such as in solar cells, electrochromic devices (ECDs), organic field effect transistors (OFETs), organic limiting diodes (OLEDs), fluorescent probes, redox switching and so forth .

作用机制

Target of Action

The primary targets of 3-Octylthieno[3,2-b]thiophene are organic electronic and optoelectronic materials . This compound is a building block for these materials, playing a crucial role in their design and function .

Mode of Action

3-Octylthieno[3,2-b]thiophene: interacts with its targets by providing continuous conjugation through two fused thiophenes and the polymer backbone . The presence of two sulfur atoms makes them electron-rich, enabling them to be used as electron-donating moieties in the construction of semiconductors .

Biochemical Pathways

The biochemical pathways affected by 3-Octylthieno[3,2-b]thiophene involve the synthesis of organic materials, particularly polymers and molecules having fused aromatic systems with desired electronic/optoelectronic properties . The compound’s action influences the preparation of these materials, which are thermally and environmentally stable .

Pharmacokinetics

The pharmacokinetics of 3-Octylthieno[3,2-b]thiophene Its synthesis involves a two-step process, which includes the preparation of the mono ketone from 3-bromothiophene and a ring formation reaction . These steps may influence the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and their impact on bioavailability.

Result of Action

The molecular and cellular effects of 3-Octylthieno[3,2-b]thiophene’s action are primarily observed in its role as a building block for organic electronic and optoelectronic materials . Its use results in materials that are thermally and environmentally stable, making them suitable for applications such as transistors, solar cells, and organic light-emitting diodes (OLEDs) .

Action Environment

The action, efficacy, and stability of 3-Octylthieno[3,2-b]thiophene can be influenced by environmental factors. For instance, the stability of the organic material to oxidation is a necessary criterion, as oxidation can diminish device performance . Furthermore, the compound’s synthesis process, which involves the preparation of the mono ketone from 3-bromothiophene and a ring formation reaction, may also be affected by environmental conditions .

属性

IUPAC Name |

6-octylthieno[3,2-b]thiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20S2/c1-2-3-4-5-6-7-8-12-11-16-13-9-10-15-14(12)13/h9-11H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMHJPXMMAUKSOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1=CSC2=C1SC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does incorporating 3-Octylthieno[3,2-b]thiophene as a π-bridge impact the performance of donor-acceptor copolymers in organic solar cells?

A1: Incorporating 3-Octylthieno[3,2-b]thiophene as a π-bridge in donor-acceptor (D–A) copolymers leads to several beneficial effects for organic solar cell performance:

- Enhanced Light Absorption and Charge Transport: The extended π-conjugation provided by 3-Octylthieno[3,2-b]thiophene significantly enhances light absorption and improves charge transport properties. [, ] This is attributed to stronger π-π intermolecular interactions between neighboring polymer chains. []

- Improved Morphology: Polymers incorporating this unit exhibit improved miscibility with fullerene acceptors like PC71BM, leading to well-mixed bulk-heterojunction morphologies. [] This facilitates efficient charge separation and collection.

- Increased Power Conversion Efficiency: As a direct result of these improvements, organic solar cells (OSCs) fabricated with these modified polymers demonstrate higher power conversion efficiencies. For example, PBT-OTT, a copolymer incorporating 3-Octylthieno[3,2-b]thiophene, achieved a PCE of 7.21%. [] Similarly, PBDTT-TT-IID, another polymer utilizing this building block, reached a PCE of 8.05%. []

Q2: What structural features of 3-Octylthieno[3,2-b]thiophene contribute to these observed improvements in organic photovoltaic materials?

A2: The key structural features of 3-Octylthieno[3,2-b]thiophene that contribute to enhanced photovoltaic performance are:

- Extended π-Conjugation: The fused thiophene rings provide an extended π-conjugated system, increasing electron delocalization along the polymer backbone. This leads to a red-shifted absorption spectrum, capturing a wider range of sunlight. [, ]

- Planar Conformation: The planar conformation of 3-Octylthieno[3,2-b]thiophene, potentially stabilized by intramolecular interactions like S···N and S···O, promotes strong intermolecular interactions and efficient packing in the solid state. [] This facilitates charge transport and enhances device performance.

Q3: Are there alternative chemical structures or modifications that provide similar benefits to 3-Octylthieno[3,2-b]thiophene in organic photovoltaic applications?

A: Yes, researchers are constantly exploring alternative structures with similar or improved properties. One example is the use of a thienyl group directly attached to the benzodithiophene (BDT) unit in PBDTT-TT-IID, further extending the conjugation and enhancing performance compared to the non-modified PBDT-TT-IID. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-cyclohexyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol](/img/structure/B1436818.png)

![2-Amino-7-((2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B1436822.png)

![7'-Methyl-2',3',4',6'-tetrahydrospiro[cyclohexane-1,1'-pyrazolo[3,4-b]pyridine]-3'-one](/img/structure/B1436823.png)

![4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B1436829.png)

![N-[1-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]imidazolidin-2-ylidene]nitramide](/img/structure/B1436832.png)